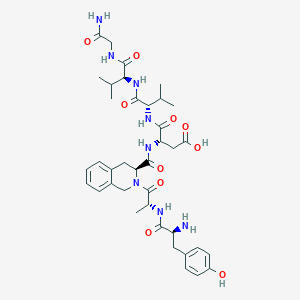

H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2

Description

H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2 is a synthetic heptapeptide with the sequence Tyr-D-Ala-Tic-Asp-Val-Val-Gly, where "Tic" refers to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This compound is designed to target the mu-opioid receptor (MOR), a key player in pain modulation and opioid pharmacology. Its structure incorporates a D-alanine residue, which enhances metabolic stability, and the Tic moiety, which may influence receptor binding specificity. Reported studies indicate that it exhibits an IC50 value of 156 nM for MOR binding, suggesting moderate affinity compared to other MOR-targeting ligands . While its exact therapeutic applications remain under investigation, it serves as a valuable tool for studying opioid receptor interactions and structure-activity relationships (SAR).

Properties

Molecular Formula |

C38H52N8O10 |

|---|---|

Molecular Weight |

780.9 g/mol |

IUPAC Name |

(3S)-3-[[(3S)-2-[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C38H52N8O10/c1-19(2)31(36(54)41-17-29(40)48)45-37(55)32(20(3)4)44-34(52)27(16-30(49)50)43-35(53)28-15-23-8-6-7-9-24(23)18-46(28)38(56)21(5)42-33(51)26(39)14-22-10-12-25(47)13-11-22/h6-13,19-21,26-28,31-32,47H,14-18,39H2,1-5H3,(H2,40,48)(H,41,54)(H,42,51)(H,43,53)(H,44,52)(H,45,55)(H,49,50)/t21-,26+,27+,28+,31+,32+/m1/s1 |

InChI Key |

JOXXADDFFWZHEE-JMZWVCJUSA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key pharmacological and structural features of H-Tyr-D-Ala-Tic-Asp-Val-Val-Gly-NH2 and related compounds:

Key Findings :

Potency Differences: this compound (IC50 = 156 nM) is significantly less potent than MR-2266 (IC50 = 2.9 nM) and Phenazocine (Ki = 0.2 nM), which are non-peptidic opioids with high MOR affinity. This highlights the challenge of achieving peptide-based ligands with efficacy comparable to small-molecule opioids . Biphalin, a dimeric enkephalin, shows superior potency (Ki = 1.4 nM), likely due to its ability to engage both mu and delta receptors simultaneously .

Structural Influences: The inclusion of D-Ala in this compound enhances resistance to enzymatic degradation compared to endogenous enkephalins (e.g., DAMGO, Ki = 37.3 nM). However, the bulky Tic residue may reduce binding efficiency by steric hindrance . Compounds like Phenazocine and MR-2266 benefit from rigid, lipophilic structures that facilitate blood-brain barrier penetration, a limitation for larger peptides like this compound .

In contrast, Ac-YGGFL-NH2 (DAMGO) is a well-characterized selective MOR agonist .

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.